4-(3-(Fluorométhyl)pyrrolidin-1-yl)pipéridine

Vue d'ensemble

Description

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C10H19FN2 and its molecular weight is 186.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments : Améliorer l'espace pharmacophore

Le cycle pyrrolidine, une structure centrale dans « 4-(3-(Fluorométhyl)pyrrolidin-1-yl)pipéridine », est largement utilisé en chimie médicinale pour créer des composés destinés à traiter les maladies humaines. Sa sp3-hybridation permet une exploration efficace de l'espace pharmacophore, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle par "pseudorotation" .

Agents anticancéreux : Sélectivité de la cible

Les dérivés de la pyrrolidine, y compris « this compound », auraient présenté une sélectivité de la cible dans l'activité anticancéreuse. La présence de substituants comme les groupes fluorométhyle peut influencer le profil biologique des candidats médicaments, conduisant potentiellement à différents modes de liaison aux protéines énantiosélectives .

Applications antimicrobiennes et antifongiques

Les composés avec le noyau pipéridine, tels que « this compound », sont prometteurs comme agents antimicrobiens et antifongiques. Leur diversité structurale leur permet d'interagir avec diverses cibles microbiennes et fongiques, perturbant leur croissance et leur prolifération .

Utilisations analgésiques et anti-inflammatoires

Le fragment pipéridine est essentiel dans la production de médicaments analgésiques et anti-inflammatoires. Les dérivés de « this compound » pourraient être explorés pour leur potentiel à soulager la douleur et à réduire l'inflammation par modulation des voies biologiques .

Traitement des maladies neurodégénératives

Les dérivés de la pipéridine sont en cours d'investigation pour leur rôle dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Les caractéristiques structurales de « this compound » peuvent lui permettre de traverser la barrière hémato-encéphalique et d'interagir avec des cibles neurologiques .

Effets antipsychotiques et antidépresseurs

La structure de la pipéridine est également associée à des effets antipsychotiques et antidépresseurs. La recherche sur « this compound » pourrait conduire au développement de nouveaux traitements pour les troubles psychiatriques, en tirant parti de sa capacité à moduler les systèmes de neurotransmetteurs .

Mécanisme D'action

Target of action

Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .

Mode of action

Without specific information on “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine”, it’s difficult to explain its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of action

The effects of pyrrolidine derivatives can vary widely, depending on their specific structures and targets .

Action environment

Environmental factors can often influence the action of drugs, including factors such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with certain neurotransmitter transporters, affecting the reuptake of neurotransmitters and altering synaptic transmission . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, leading to alterations in neurotransmitter levels and synaptic activity . Furthermore, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can impact cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can interact with enzymes involved in energy production, influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism . The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can also impact its interactions with other biomolecules and its overall cellular effects .

Activité Biologique

The compound 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a derivative of piperidine and pyrrolidine, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

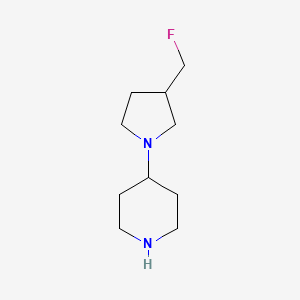

The molecular structure of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can be represented as follows:

This compound features a piperidine ring fused with a pyrrolidine moiety that is substituted with a fluoromethyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Pharmacological Properties

Research indicates that derivatives of piperidine and pyrrolidine exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine have shown promising results against various bacterial strains. For example, studies have reported that certain pyrrolidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Activity : Some piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A related compound demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neurological Effects : Compounds within this class have been investigated for their potential to modulate neurotransmitter systems, making them candidates for treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups, such as fluorine, can enhance the potency of these compounds against specific targets. For instance, modifications in the piperidine ring have been shown to significantly affect binding affinity and activity against DPP-4, an enzyme implicated in diabetes management .

- Mechanism of Action : Studies suggest that these compounds may exert their effects by inhibiting specific enzymes or pathways critical for microbial survival or cancer cell proliferation .

Case Studies

Several studies provide insights into the biological activity of similar compounds:

- Antibacterial Activity : A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting bacterial growth, showcasing MIC values that indicate strong antibacterial properties .

- Cytotoxicity in Cancer Models : Research involving a related compound demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Inhibition of DPP-4 : Derivatives were tested for their ability to inhibit DPP-4, revealing promising results that could lead to new treatments for type 2 diabetes .

Table 1: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAROZCEAPCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.